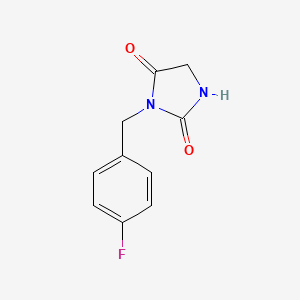

3-(4-Fluorobenzyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

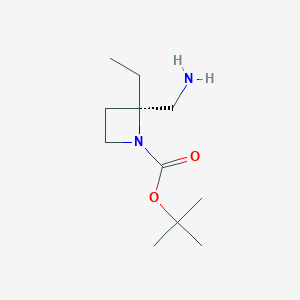

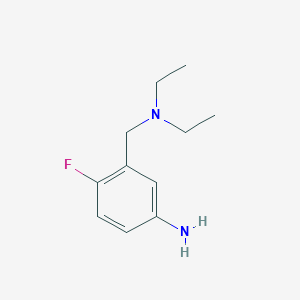

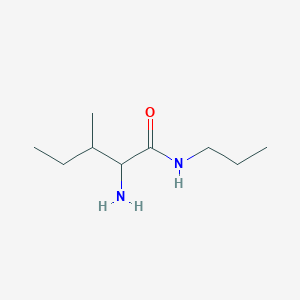

“3-(4-Fluorobenzyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C10H9FN2O2. It has an average mass of 208.189 Da and a monoisotopic mass of 208.064804 Da .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds include Knoevenagel condensation and Bucherer–Berg reactions . The reaction of 3- (2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione with Lawesson’s reagent in anhydrous dioxane gave a related compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed using FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Wissenschaftliche Forschungsanwendungen

Metabolic Profiling and Pharmacological Properties

3-(4-Fluorobenzyl)imidazolidine-2,4-dione, as part of a class of synthetic α2-adrenergic agonists, has been studied for its metabolic profile and pharmacological properties. For instance, PT-31, a related compound, was investigated for its metabolism in rat and human liver microsomes, revealing the production of oxidative metabolites. These studies are crucial for understanding the pharmacokinetics and estimating the impact of metabolites on the efficacy, safety, and elimination of drugs like PT-31 (Cardoso et al., 2019).

Synthesis and Structural Studies

The synthesis and structural analysis of substituted imidazolidinediones, including those with 3-(4-fluorobenzyl) groups, have been extensively studied. These compounds, often synthesized through aldolisation-crotonisation reactions from aromatic aldehydes, are analyzed for their physico-chemical properties, which is crucial for their potential applications in pharmacology and materials science (Costa et al., 1995).

Potential Antidepressant Activity

Derivatives of imidazolidine-2,4-dione, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, have been explored for their antidepressant properties. Studies have investigated their effects in animal models, providing insights into their potential as alternative antidepressant agents with mechanisms different from traditional drugs in this category (Wessels et al., 1980).

DNA Binding Studies and Anticancer Potential

Imidazolidines, including derivatives of this compound, have been examined for their DNA binding affinity, a crucial aspect in evaluating their potential as anticancer drugs. Spectroscopic and electrochemical studies have been used to understand their binding strength to DNA, which is comparable or even greater than some clinically used anticancer drugs (Shah et al., 2013).

Genotoxic and Mutagenic Activity Assessment

The genotoxic and mutagenic activities of certain imidazolidine-2,4-dione analogs, like PT-31, have been investigated in animal models. Such studies are essential for assessing the safety profile of new drugs and understanding their potential risks at various dosage levels (Neto et al., 2016).

Zukünftige Richtungen

The future directions for “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” and similar compounds could involve further studies on their anticonvulsant and antibacterial properties . Additionally, more research could be done to understand the differences in the propensity of these compounds to form different crystal phases .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and certain bacterial proteins . These targets play a crucial role in the propagation of action potentials in neurons and the survival of bacteria, respectively .

Mode of Action

This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity toward the channel and fitting well in the active pocket . For bacterial proteins, the compound binds to the active sites of these proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuronal signaling and bacterial survival . The downstream effects of these interactions include potential anticonvulsant and antibacterial activities .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP could potentially disrupt the propagation of action potentials, thereby exerting an anticonvulsant effect . Similarly, its interaction with bacterial proteins could potentially inhibit bacterial survival, thereby exerting an antibacterial effect .

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZYSCSWNDPNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)

![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)